N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide” is based on the imidazo[1,2-c]quinazolin-2-yl moiety. The compound contains a cyclohexyl group, a propanamide group, and a sulfanylidene group attached to the imidazo[1,2-c]quinazolin-2-yl moiety.Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine involves various chemical reactions including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of derivatives related to N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide have been explored in various studies. For instance, Markosyan et al. (2015) reported on the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones by reacting related precursors with halides. These compounds exhibited significant anti-monoamine oxidase and antitumor activities, demonstrating the potential therapeutic applications of such chemical structures in treating diseases related to enzyme inhibition and cancer (Markosyan et al., 2015).
Photocatalytic Reactions for Sulfonated Quinazolinones
Qian et al. (2017) developed an efficient photocatalytic oxidative/reductive cyclization reaction of N-cyanamide alkenes with arylsulfinic acids or arylsulfonyl chlorides, leading to the synthesis of sulfonated quinazolinones. This process, carried out under mild conditions, opens new avenues for the synthesis of quinazolinone derivatives, which could have implications in drug development and material science (Qian et al., 2017).
Stability and Formulation Considerations
In the context of pharmaceutical formulation, the stability and solubility of compounds similar to this compound have been studied. Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, providing insights into the challenges and considerations in developing stable and effective formulations for such chemicals (Gu et al., 1988).
Properties
IUPAC Name |
N-cyclohexyl-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-16(20-12-6-2-1-3-7-12)11-10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h4-5,8-9,12,15,21H,1-3,6-7,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYYWOSGONEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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